Benzenemethanol, 2,2'-tellurobis-
Description
Benzenemethanol, 2,2'-tellurobis- is a tellurium-containing derivative of benzyl alcohol (benzenemethanol, CAS 100-51-6) . Its structure comprises two benzyl alcohol moieties linked via a tellurium atom at the 2 and 2' positions of the benzene rings.
Properties
CAS No. |
77446-41-4 |
|---|---|
Molecular Formula |
C14H14O2Te |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
[2-[2-(hydroxymethyl)phenyl]tellanylphenyl]methanol |
InChI |
InChI=1S/C14H14O2Te/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 |
InChI Key |
UIBUHFJFLAMQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)[Te]C2=CC=CC=C2CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenemethanol, 2,2’-tellurobis- typically involves the reaction of benzenemethanol with tellurium tetrachloride (TeCl4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for benzenemethanol, 2,2’-tellurobis- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2,2’-tellurobis- undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzenemethanol groups can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: Nucleophiles such as halides (Cl-, Br-) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of tellurium oxides or tellurium-containing organic compounds.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of substituted benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol, 2,2’-tellurobis- has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as tellurium-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of benzenemethanol, 2,2’-tellurobis- involves the interaction of the tellurium center with various molecular targets. The tellurium atom can form bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bridging Element Analogs
a. Benzenemethanol, 2,2'-Oxybis- (2,2'-Bis(hydroxymethyl)diphenyl Ether)
- Structure : Two benzyl alcohol groups connected by an oxygen atom.
- Key Differences :
- Bonding and Reactivity : Oxygen, being more electronegative than tellurium, forms stronger polar covalent bonds, leading to higher thermal stability but lower nucleophilicity compared to tellurium analogs .
- Molecular Weight : The tellurium analog will have a significantly higher molecular weight (Te: ~127.6 g/mol vs. O: ~16 g/mol), impacting boiling points and solubility .
- Applications : Oxygen-linked derivatives are commonly used in polymer synthesis, whereas tellurium compounds may find niche roles in semiconductor materials due to tellurium’s metalloid properties .
b. Sulfur-Linked Analogs (Hypothetical)
- Expected Properties : Sulfur (S) bridges would introduce intermediate electronegativity and bond strength between oxygen and tellurium. Thioether linkages (C–S–C) are less polar than ethers but more reactive in radical reactions.
Substituted Benzenemethanols
a. Benzenemethanol, 4-Nitro- (CAS 619-73-8)
- Key Features: A nitro group (-NO₂) at the 4-position increases electron-withdrawing effects, reducing solubility in nonpolar solvents compared to the parent benzyl alcohol.
- Boiling Point : 458.20 K (185.05°C) at 1.60 kPa .
- Reactivity : Enhanced acidity of the hydroxyl group due to nitro substitution, making it more reactive in esterification reactions .
b. Benzenemethanol, α-Methyl- (CAS 1517-69-7)
- Structure : A methyl group substitutes the hydroxyl-bearing carbon.
- Boiling Point : 371.20 K (98.05°C) at 2.70 kPa .
c. Halogenated Derivatives (e.g., 2,4-Dichlorobenzyl Alcohol)
- Properties : Chlorine substituents increase molecular polarity and antimicrobial activity. For example, 2,4-dichlorobenzyl alcohol (CAS 1777-82-8) is a common disinfectant .
- Comparison : Tellurium’s larger atomic radius and lower electronegativity compared to chlorine would reduce polarity but introduce heavy-metal-related hazards .
Physical and Chemical Properties (Inferred)
Research and Application Gaps
- Synthesis Challenges : Tellurium’s rarity and reactivity complicate large-scale synthesis compared to oxygen or sulfur analogs.
- Potential Applications: Tellurium’s semiconductor properties suggest uses in optoelectronics, but this remains underexplored .
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